molecular formula C20H24N2O3 B11179201 2-[(3-ethoxypropanoyl)amino]-N-(4-methylbenzyl)benzamide

2-[(3-ethoxypropanoyl)amino]-N-(4-methylbenzyl)benzamide

Cat. No.: B11179201
M. Wt: 340.4 g/mol
InChI Key: UCGBJEMHNXBSJN-UHFFFAOYSA-N
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Description

2-[(3-ethoxypropanoyl)amino]-N-(4-methylbenzyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their potential biological activities. This compound is characterized by the presence of an ethoxypropanoyl group, an amide linkage, and a methyl-substituted benzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-ethoxypropanoyl)amino]-N-(4-methylbenzyl)benzamide typically involves the condensation of 3-ethoxypropanoic acid with 4-methylbenzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the synthesis and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-[(3-ethoxypropanoyl)amino]-N-(4-methylbenzyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, facilitated by reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

2-[(3-ethoxypropanoyl)amino]-N-(4-methylbenzyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-ethoxypropanoyl)amino]-N-(4-methylbenzyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-chloropropanoyl)amino]-N-(4-methylbenzyl)benzamide
  • 2-[(3-methoxypropanoyl)amino]-N-(4-methylbenzyl)benzamide
  • 2-[(3-ethoxypropanoyl)amino]-N-(4-methylphenyl)benzamide

Uniqueness

2-[(3-ethoxypropanoyl)amino]-N-(4-methylbenzyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group enhances its solubility and may influence its interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

2-(3-ethoxypropanoylamino)-N-[(4-methylphenyl)methyl]benzamide

InChI

InChI=1S/C20H24N2O3/c1-3-25-13-12-19(23)22-18-7-5-4-6-17(18)20(24)21-14-16-10-8-15(2)9-11-16/h4-11H,3,12-14H2,1-2H3,(H,21,24)(H,22,23)

InChI Key

UCGBJEMHNXBSJN-UHFFFAOYSA-N

Canonical SMILES

CCOCCC(=O)NC1=CC=CC=C1C(=O)NCC2=CC=C(C=C2)C

Origin of Product

United States

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